molecular formula C13H8ClN3O B11023164 1H-benzotriazol-1-yl(3-chlorophenyl)methanone

1H-benzotriazol-1-yl(3-chlorophenyl)methanone

Cat. No.: B11023164
M. Wt: 257.67 g/mol
InChI Key: XNGCUIBXOYHSBO-UHFFFAOYSA-N
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Description

1H-Benzotriazol-1-yl(3-chlorophenyl)methanone is a chemical compound with the molecular formula C13H8ClN3O. It is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields, including medicinal chemistry, material science, and industrial processes . The compound is characterized by the presence of a benzotriazole ring fused with a chlorophenyl group, making it a unique and valuable entity in synthetic chemistry.

Preparation Methods

The synthesis of 1H-benzotriazol-1-yl(3-chlorophenyl)methanone typically involves the acylation of benzotriazole with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis . The reaction proceeds as follows:

  • Dissolve benzotriazole in an anhydrous solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 3-chlorobenzoyl chloride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of 1H-benzotriazol-1-yl(3-chlorophenyl)methanone involves its interaction with molecular targets through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces . These interactions enable the compound to bind with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target molecule and the context of its application.

Comparison with Similar Compounds

1H-Benzotriazol-1-yl(3-chlorophenyl)methanone can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting physicochemical properties, making it suitable for particular applications in research and industry.

Properties

Molecular Formula

C13H8ClN3O

Molecular Weight

257.67 g/mol

IUPAC Name

benzotriazol-1-yl-(3-chlorophenyl)methanone

InChI

InChI=1S/C13H8ClN3O/c14-10-5-3-4-9(8-10)13(18)17-12-7-2-1-6-11(12)15-16-17/h1-8H

InChI Key

XNGCUIBXOYHSBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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